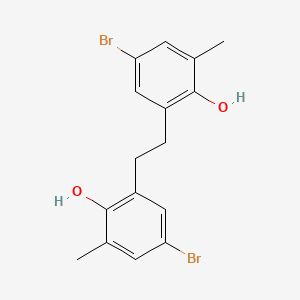![molecular formula C20H17N3OS B12611812 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-34-7](/img/structure/B12611812.png)
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can also produce the desired thienopyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Applications De Recherche Scientifique
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a tyrosine kinase inhibitor, showing promising cytotoxic effects against cancer cell lines.
Biological Research: The compound’s ability to induce apoptosis and autophagy in cancer cells makes it a valuable tool for studying cell death mechanisms.
Chemical Biology: Its unique structure allows it to be used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and autophagy, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related but have different pharmacological profiles.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
917907-34-7 |
|---|---|
Formule moléculaire |
C20H17N3OS |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
5,6-dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3OS/c1-13-14(2)25-20-18(13)19(21-12-22-20)23-16-10-6-7-11-17(16)24-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22,23) |
Clé InChI |
YKAIWSBYJVMPSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
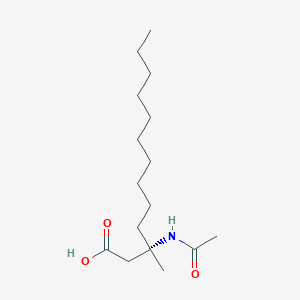
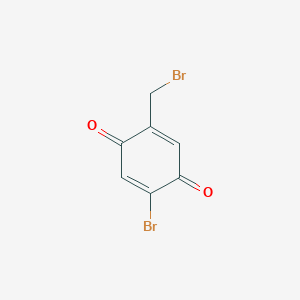
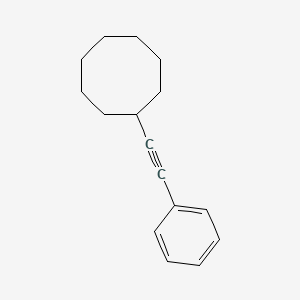
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
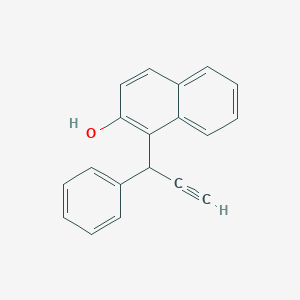
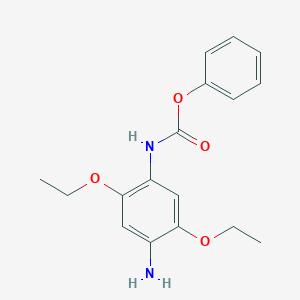

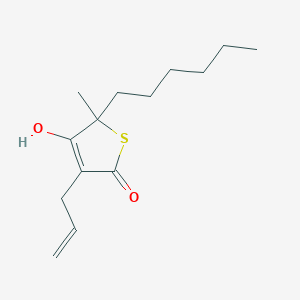
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
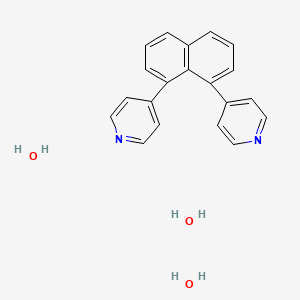
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
